molecular formula C9H21ClN2O B1528874 2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride CAS No. 1236263-36-7

2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride

Cat. No. B1528874
CAS RN: 1236263-36-7
M. Wt: 208.73 g/mol
InChI Key: QXAODYLFHZRLAT-UHFFFAOYSA-N
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Description

“2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride” is a chemical compound with the molecular formula C9H21ClN2O . It has a molecular weight of 208.73 .


Physical And Chemical Properties Analysis

The compound “2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride” is stored in a dry room at room temperature . The boiling point of the compound is not specified .

Scientific Research Applications

Metabolite Production and Kinetics

Research on the metabolite production of certain bacteria, such as Staphylococcus xylosus , when cultivated in defined mediums containing amino acids, has identified several compounds not previously reported as metabolites of this organism. These include organoleptic metabolites derived from branched-chain amino acid catabolism, demonstrating the intricate biochemical pathways involved in bacterial metabolism and offering insights into potential biotechnological applications for natural compound synthesis (Beck, Hansen, & Lauritsen, 2002).

Synthesis and Biological Activity

The synthesis and study of novel compounds, such as α-aminophosphonates , have shown significant inhibition effects on mild steel corrosion in hydrochloric acid, indicating potential industrial applications in corrosion prevention. This research bridges the gap between organic chemistry and industrial applications, offering new solutions for material preservation and longevity (Gupta, Verma, Salghi, Lgaz, Mukherjee, & Quraishi, 2017).

Reaction Kinetics in Food Chemistry

Understanding the formation of Strecker aldehydes in processed foods through the Strecker degradation of amino acids is crucial for food science. Such studies provide insights into the chemical reactions that occur during food processing and how they affect food flavor, quality, and safety (Cremer & Eichner, 2000).

Enzymatic Reactions and Biofuel Production

Research on engineered ketol-acid reductoisomerase and alcohol dehydrogenase has enabled the anaerobic production of isobutanol, a promising biofuel, at theoretical yield in Escherichia coli. This highlights the potential of metabolic engineering in creating sustainable energy solutions (Bastian, Liu, Meyerowitz, Snow, Chen, & Arnold, 2011).

Muscle Mass Preservation in Older Adults

The effect of beta-hydroxy-beta-methylbutyrate (HMB) supplementation on muscle loss in older adults has been systematically reviewed, showing HMB's contribution to the preservation of muscle mass. This opens avenues for nutritional interventions aimed at preventing muscle atrophy in the aging population (Wu, Xia, Jiang, Du, Guo, Liu, Li, Huang, & Niu, 2015).

properties

IUPAC Name

2-amino-N,N-diethyl-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.ClH/c1-5-11(6-2)9(12)8(10)7(3)4;/h7-8H,5-6,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAODYLFHZRLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N,N-diethyl-3-methylbutanamide hydrochloride

CAS RN

1236263-36-7
Record name Butanamide, 2-amino-N,N-diethyl-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236263-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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